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Compound of Interest

Compound Name: 2-Amino-8-ethyl-3-methylquinoline

CAS No.: 203506-26-7

Cat. No.: B15167136

Get Quote

Abstract & Application Scope
2-Amino-8-ethyl-3-methylquinoline is a functionalized heterocyclic scaffold often utilized in

the development of G-protein coupled receptor (GPCR) ligands, specifically Melanin-

Concentrating Hormone receptor 1 (MCHr1) antagonists, and as a building block in the

synthesis of somatostatin analogs. Its structural uniqueness lies in the specific 2-amino-3,8-

disubstitution pattern, which provides critical steric bulk and hydrogen-bonding capabilities for

active site binding.

This protocol details a robust, two-stage synthetic route:

Precursor Synthesis: Directed ortho-lithiation of 2-ethylaniline to generate 2-amino-3-

ethylbenzaldehyde.

Cyclization: Base-catalyzed Friedländer-type condensation with propionitrile to yield the

target quinoline.
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The strategic disconnection relies on the modified Friedländer condensation. Unlike the classic

Friedländer (which uses ketones to yield alkyl-substituted quinolines), the use of a nitrile

(propionitrile) with a 2-aminobenzaldehyde derivative specifically yields the 2-amino-3-alkyl

substitution pattern.

Figure 1: Retrosynthetic logic for constructing the 2-amino-3,8-disubstituted quinoline core.

Safety & Hazard Assessments
Critical Warning: This protocol involves pyrophoric reagents and toxic nitriles. All operations

must be performed in a fume hood.

Reagent Hazard Class Handling Precaution

n-Butyllithium (n-BuLi) Pyrophoric, Corrosive

Use air-free Schlenk

technique. Quench excess

carefully with isopropanol.

Propionitrile Highly Toxic, Flammable

Avoid inhalation. Metabolizes

to cyanide. Keep away from

acids.

2-Ethylaniline Toxic, Irritant
Absorbs through skin. Wear

double nitrile gloves.

Potassium tert-butoxide Corrosive, Moisture Sensitive
Store in desiccator.

Hygroscopic.

Materials & Equipment
Reagents

Starting Material: 2-Ethylaniline (purity >98%)

Reagents: Pivaloyl chloride, n-Butyllithium (2.5 M in hexanes), DMF (anhydrous),

Propionitrile, Potassium tert-butoxide (t-BuOK).

Solvents: THF (anhydrous), Ethanol (absolute), Ethyl Acetate, Hexanes, Dichloromethane.
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Equipment
Schlenk line (Argon/Nitrogen manifold).

Three-neck round-bottom flasks (250 mL, 500 mL).

Low-temperature bath (Dry ice/Acetone for -78°C).

Magnetic stirrer with heating block.

Rotary evaporator.

Experimental Protocol
Stage 1: Synthesis of 2-Amino-3-ethylbenzaldehyde
Rationale: The 8-ethyl group in the final quinoline originates from the 3-ethyl group of the

benzaldehyde precursor. Direct formylation of 2-ethylaniline requires protection to direct

lithiation.

Step 1.1: Protection (N-Pivaloylation)

Dissolve 2-ethylaniline (12.1 g, 100 mmol) in CH₂Cl₂ (150 mL) containing triethylamine (16.7

mL, 120 mmol).

Cool to 0°C. Dropwise add pivaloyl chloride (13.5 mL, 110 mmol).

Stir at room temperature (RT) for 3 hours.

Wash with water, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate.

Yield: ~19 g (White solid). Use directly.

Step 1.2: Directed Ortho-Lithiation & Formylation

Dissolve N-pivaloyl-2-ethylaniline (10.2 g, 50 mmol) in anhydrous THF (100 mL) under

Argon.

Cool to -78°C (Dry ice/acetone bath).
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Add n-BuLi (44 mL, 2.5 M, 110 mmol) dropwise over 30 mins. Note: 2 equivalents are

required to deprotonate the amide nitrogen and the ortho-carbon.

Stir at 0°C for 2 hours to ensure lithiation.

Cool back to -78°C. Add anhydrous DMF (7.7 mL, 100 mmol) dropwise.

Allow to warm to RT overnight.

Quench: Pour into saturated NH₄Cl solution. Extract with EtOAc.

Step 1.3: Deprotection

Dissolve the crude formylated intermediate in Ethanol (50 mL) and 6M HCl (50 mL).

Reflux for 4 hours. (Cleaves the pivaloyl group).

Neutralize with NaHCO₃ (careful foaming) to pH 8.

Extract with CH₂Cl₂. Purify via flash column chromatography (Hexane/EtOAc 9:1).

Product: 2-Amino-3-ethylbenzaldehyde (Yellow oil/solid).

Target Yield: 60-70% over 3 steps.

Stage 2: Condensation to 2-Amino-8-ethyl-3-
methylquinoline
Rationale: Knoevenagel condensation of the aldehyde with the alpha-methylene of

propionitrile, followed by intramolecular nucleophilic attack of the amine on the nitrile.

Reaction Scheme: 2-Amino-3-ethylbenzaldehyde + Propionitrile --(t-BuOK/Heat)--> Product

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-

3-ethylbenzaldehyde (1.49 g, 10 mmol) and Propionitrile (0.85 mL, 12 mmol) in anhydrous

DMF (15 mL) or Ethanol (20 mL).
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Expert Tip: DMF often gives higher yields for this condensation due to higher reflux

capability, but Ethanol is greener and easier to work up. Start with Ethanol; switch to DMF

if conversion is slow.

Base Addition: Add t-BuOK (1.34 g, 12 mmol) in one portion.

Reaction: Heat to reflux (80-90°C) for 6–12 hours. Monitor by TLC (50% EtOAc/Hexane).

Observation: The spot for the aldehyde will disappear, and a fluorescent blue spot

(characteristic of quinolines) may appear under UV.

Work-up:

Cool to RT. Pour mixture into ice-water (100 mL).

The product may precipitate.[1] If so, filter and wash with cold water.

If oil forms, extract with EtOAc (3 x 30 mL), wash with brine, and dry over Na₂SO₄.

Purification: Recrystallize from Ethanol/Water or perform column chromatography

(EtOAc/Hexane gradient 20% -> 50%).

Analytical Characterization (Expected Data)
Verify the product structure using the following parameters.
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Technique Parameter
Expected Signal /
Value

Interpretation

1H NMR C3-Methyl δ 2.15 - 2.30 (s, 3H)
Singlet confirms 3-Me

substitution.

(DMSO-d6) C8-Ethyl
δ 1.25 (t, 3H), 3.05 (q,

2H)
Typical ethyl pattern.

C4-H δ 7.70 - 7.90 (s, 1H)

Characteristic singlet

for 3-subst. quinoline.

[1][2][3][4][5][6][7][8][9]

NH2
δ 6.20 - 6.50 (br s,

2H)

Exchangeable with

D2O.

Aromatic δ 7.10 - 7.50 (m, 3H) H5, H6, H7 protons.

MS (ESI) [M+H]+ 187.12 m/z
Calc. MW: 186.25

g/mol .

Appearance Physical
Pale yellow to off-

white solid

Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Expert Tips
Low Yield in Stage 1: Ensure the lithiation temperature is strictly maintained at -78°C. If the

temperature rises, the n-BuLi attacks the pivaloyl carbonyl (forming a ketone) rather than

performing ortho-lithiation.

Cyclization Failure: If the condensation with propionitrile is sluggish, switch from t-BuOK to

NaH (Sodium Hydride) in DMF. NaH is a stronger base and ensures complete deprotonation

of the nitrile alpha-carbon.

Regioselectivity: The 2-amino group is formed exclusively because the nitrile nitrogen is the

only nucleophile available to close the ring onto the aldehyde-derived imine/alcohol
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intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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